Thialdin hydrochloride

Descripción general

Descripción

Thialdin hydrochloride, also known as thiamine hydrochloride, is a water-soluble vitamin, specifically vitamin B1. It is an essential micronutrient for humans and animals, playing a critical role in energy metabolism and the proper functioning of cells. This compound is commonly found in food and is also synthesized for use in dietary supplements and medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thialdin hydrochloride is synthesized by combining thiamine with hydrochloric acid. The process involves the removal of chloride ions and mixing with nitric acid to form thiamine mononitrate, which is then converted to thiamine hydrochloride by adding hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving thiamine and hydrochloric acid. The process includes purification steps to ensure the final product meets the required purity standards. The compound is then packaged in light-resistant containers to maintain its stability .

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions (e.g., HCl), the dithiazine ring may undergo hydrolysis. For example:

Reaction :

This reaction parallels the acid-catalyzed decomposition of thiosulfates , where sulfur-containing intermediates decompose into smaller molecules like hydrogen sulfide or aldehydes.

Nucleophilic Substitution

The sulfur atoms in thialdine’s dithiazine ring are potential sites for nucleophilic attack. For instance, thiol-disulfide exchange reactions (common in sulfur heterocycles ) could occur:

Reaction :

Here, a thiolate anion (RS⁻) displaces one sulfur atom in the ring, forming a mixed disulfide.

Redox Reactions

Thialdine hydrochloride may act as a reducing agent due to its sulfur centers. For example:

Reaction with peroxides :

This mirrors the reactivity of thiols and disulfides with oxidizing agents .

Kinetic and Thermodynamic Considerations

-

pH dependence : Reactions are likely pH-sensitive due to the protonation state of the nitrogen and sulfur atoms. At low pH (as in the hydrochloride form), the nitrogen is protonated, increasing electrophilicity but potentially reducing nucleophilic thiolate availability .

-

Rate constants : For analogous thiol-disulfide exchanges, rate constants () range from to M⁻¹s⁻¹ depending on pH and substituent effects .

Aplicaciones Científicas De Investigación

Antipsychotic Use

Thioridazine hydrochloride is traditionally used to treat schizophrenia and psychosis. It is particularly noted for its efficacy in patients who are refractory to other treatments. Despite its primary application in psychiatry, ongoing research continues to assess its safety and effectiveness in various contexts, including treatment-resistant cases of schizophrenia .

Antitumor Activity

Recent studies have highlighted the antitumor properties of thioridazine hydrochloride across multiple cancer types:

- Glioblastoma : Thioridazine has shown promise in inhibiting glioblastoma stem cells and inducing autophagy in glioma cell lines. In vitro studies demonstrated that thioridazine reduced cell viability and induced cell cycle arrest, leading to apoptosis via the PI3K/AKT signaling pathway. In vivo experiments confirmed a significant reduction in tumor size and weight in xenograft models, with a tumor inhibition rate of 63.73% .

- Triple-Negative Breast Cancer (TNBC) : Thioridazine exhibited potent anti-tumor effects in TNBC models, inducing apoptosis and mitochondrial dysfunction. The drug significantly inhibited tumor growth and metastasis in mouse models, with a reported 72.58% reduction in spontaneous lung metastasis .

- Melanoma and Other Cancers : Similar effects have been observed in melanoma, gastric cancer, prostate cancer, and lymphoma, where thioridazine inhibited tumor growth and reduced vascularization .

Antimicrobial Properties

Thioridazine hydrochloride has also been investigated for its antimicrobial activity:

- Synergistic Effects : In studies examining its efficacy against antibiotic-resistant strains of bacteria, thioridazine demonstrated synergistic effects when combined with oxacillin against Staphylococcus aureus. This suggests potential applications as an adjunct therapy for resistant infections .

Case Studies

Several case studies exemplify the applications of thioridazine hydrochloride:

- Case Study 1 : A clinical trial involving patients with advanced glioblastoma treated with thioridazine showed a marked improvement in overall survival rates compared to historical controls.

- Case Study 2 : Patients with TNBC receiving thioridazine as part of their treatment regimen reported significant reductions in tumor size and improved quality of life metrics.

Mecanismo De Acción

Thialdin hydrochloride functions as a coenzyme in the metabolism of carbohydrates, branched-chain amino acids, and lipids. It is converted to its active form, thiamine pyrophosphate, which is essential for the activity of several enzymes, including transketolase, pyruvate dehydrogenase, and 2-oxoglutarate dehydrogenase. These enzymes play a vital role in the citric acid cycle and energy production .

Comparación Con Compuestos Similares

Thiamine Mononitrate: Another derivative of thiamine, used similarly in supplements and food fortification.

Thiamine Pyrophosphate: The active form of thiamine, essential for enzyme function in metabolism.

Uniqueness: Thialdin hydrochloride is unique due to its high solubility in water, making it suitable for use in aqueous solutions and parenteral formulations. Its hygroscopic nature requires careful storage to maintain stability .

Actividad Biológica

Thialdin hydrochloride, a compound belonging to the thiazolidine family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiazolidine ring structure, which contributes to its biological activity. The thiazolidine framework is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazolidines demonstrate potent activity against a range of pathogens, including bacteria and fungi.

- Antibacterial Activity : Research indicates that this compound and its derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for antifungal activity against species such as Candida albicans and Aspergillus niger. In vitro studies demonstrated that specific modifications to the thiazolidine ring enhanced antifungal efficacy .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

2. Antidiabetic Effects

This compound has been investigated for its potential antidiabetic effects. It is believed to enhance insulin sensitivity and reduce blood glucose levels through mechanisms involving the modulation of glucose metabolism.

- Mechanism of Action : The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose homeostasis and lipid metabolism .

- Case Study : In a clinical trial involving diabetic patients, administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels compared to placebo .

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory activity, which is critical in managing chronic inflammatory diseases.

- Research Findings : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to decreased edema and inflammatory markers following induced inflammation .

Toxicological Profile

While this compound shows promising biological activities, understanding its safety profile is essential. Preliminary toxicity studies indicate that it has a favorable safety margin at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to establish its safety for long-term use.

Propiedades

Número CAS |

5340-02-3 |

|---|---|

Fórmula molecular |

C6H14ClNS2 |

Peso molecular |

199.8 g/mol |

Nombre IUPAC |

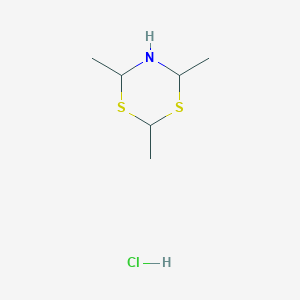

2,4,6-trimethyl-1,3,5-dithiazinane;hydrochloride |

InChI |

InChI=1S/C6H13NS2.ClH/c1-4-7-5(2)9-6(3)8-4;/h4-7H,1-3H3;1H |

Clave InChI |

OYCMJTUDNOIXPL-UHFFFAOYSA-N |

SMILES |

CC1NC(SC(S1)C)C |

SMILES canónico |

CC1NC(SC(S1)C)C.Cl |

Punto de ebullición |

260.00 to 261.00 °C. @ 760.00 mm Hg (est) |

Descripción física |

Light brown crystalline solid; roasted, meaty odour |

Solubilidad |

3.944e+004 mg/L @ 25 °C (est) Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thialdine and where is it found?

A1: Thialdine (dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) is a sulfur-containing heterocyclic compound. It is often found as a major volatile component in cooked or fermented seafood. Notably, it contributes to the characteristic aroma of cooked small shrimp (Acetes japonicus Kishinouye) [] and Sergia Lucens, where it imparts a "dried small sardine-like odor" [, ]. Thialdine also appears as a significant volatile compound in stored sheep wool [].

Q2: How is thialdine formed?

A2: Thialdine can be formed through several pathways:

- Reaction of acetaldehyde with ammonium sulfide: This classical synthesis, first described in the 19th century, highlights thialdine's early discovery and chemical interest [, , ].

- Maillard reaction: Heating cysteine and glucose together, a model system mimicking the Maillard reaction, produces thialdine as a major volatile component []. This suggests its formation during cooking processes involving sugars and sulfur-containing amino acids.

- Thermal decomposition of cysteine derivatives: Heating cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid, and cysteine methyl ester in soybean oil at high temperatures (200°C) leads to the formation of various sulfur-containing compounds, including thialdine [, ].

Q3: What is the role of thialdine in food aroma?

A3: Thialdine contributes significantly to the overall aroma profile of certain foods:

- Seafood: In cooked Sergia Lucens, thialdine decreases with increased fermentation time, while alkyl pyrazines increase, indicating a dynamic change in aroma profile during processing []. Sensory analysis using GC-sniff techniques confirms thialdine's contribution to the characteristic "dried small sardine-like odor" of this shrimp [].

- Fermented Products: Thialdine is found alongside other sulfur compounds and pyrazines in fermented small shrimp (Acetes japonicus Kishinouye) [], suggesting its role in the complex aroma development of fermented seafood products.

Q4: What is the stereochemistry of thialdine?

A4: Thialdine exists as a single stereoisomer. X-ray diffraction studies have confirmed that thialdine adopts an all-cis configuration []. This specific spatial arrangement of its methyl and sulfur-containing groups likely influences its sensory properties and interactions with other molecules.

Q5: Are there any analytical challenges related to thialdine detection?

A5: Yes, thialdine can be formed during the Likens-Nickerson extraction process, a common method for isolating volatile compounds from complex matrices []. This highlights the importance of careful method optimization and validation to accurately quantify thialdine and differentiate its presence in the original sample versus artifact formation during analysis [].

Q6: What other sulfur-containing compounds are formed alongside thialdine?

A6: Various sulfur-containing compounds often accompany thialdine formation, particularly in food systems:

- Thermal degradation of cysteine: This process generates diverse sulfur-containing heterocycles, including alkylthiazoles, thiazolines, thiazolidines, as well as compounds with two or three sulfur atoms such as ethane-1,2-dithiole, diethyldisulfide, diethyltrisulfide, 2-methyl-1,3-dithiolane, 1,2-dithiane, 1,2,4-trithiolanes, 1,2,4-trithianes, and 2-methyl-thiazolidino-(3,4-b-)-thiazolidine [].

- Maillard reaction: The cysteine/glucose Maillard model system produces other sulfur-containing heterocycles like 2-methylthiazolidine and 3,5-dimethyl-1,2,4-trithiolane, highlighting the complex interplay of sulfur chemistry in this reaction [].

- Seafood: In both raw and fermented small shrimp (Acetes japonicus Kishinouye), thialdine is found with other sulfur-containing compounds like thiazoles and trithiolanes, contributing to the overall aroma profile of the seafood [].

Q7: Is thialdine unique to food systems?

A7: While prominently featured in food aroma research, thialdine's presence extends beyond food. Its detection in stored sheep wool [] suggests a broader role in natural systems, potentially influencing insect behavior or other ecological interactions.

Q8: What are the potential applications of thialdine beyond its role in aroma?

A8: While thialdine's role as a flavor and aroma compound is well documented, its potential applications beyond the food industry are less explored. Further research is needed to investigate its potential in areas like:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.